4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione
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Overview
Description
The compound is a derivative of benzyl bromide, specifically 4-(Trifluoromethyl)benzyl bromide . This compound is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for “4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione” were not found, a related compound, N-(3,5-Bis(trifluoromethyl)benzyl)stearamide, was prepared by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .Scientific Research Applications
Conformational Studies
- Structural and Conformational Analysis: Studies have been conducted on similar compounds, examining their structure in both solution and solid state. These studies are crucial for understanding the biological properties of the molecules, including their interaction with histamine receptors (Gors, Warin, Hénichart, & Houssin, 1981).
Chemical Synthesis and Reactions
- Catalytic Reactions in Ionic Liquids: Research includes the use of ionic liquids for nucleophilic trifluoromethylation reactions, highlighting the role of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione in facilitating these chemical processes (Kim & Shreeve, 2004).
- Synthesis of Chiral Reagents: The compound has been utilized in the synthesis of chiral reagents, demonstrating its versatility in organic chemistry (Dave & Sasaki, 2004).
Pharmaceutical Applications
- Synthesis of NK(1) Receptor Antagonist: Aprepitant, an NK(1) receptor antagonist, has been synthesized using a process involving the compound. This highlights its application in the development of pharmaceutical agents (Brands et al., 2003).
Electrophilic Reactions and Synthesis
- Enantioselective Friedel-Crafts Reactions: The compound is used in catalytic enantioselective Friedel-Crafts reactions, particularly in the formation of optically active esters, underlining its role in stereochemical synthesis (Zhuang, Gathergood, Hazell, & Jørgensen, 2001).
Novel Synthon for Isoxazoles and Triazines
- Anionic Activation for Synthesis: It has been used in reactions to create isoxazoles and triazines, offering new pathways in heterocyclic chemistry (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
Miscellaneous Applications
- Crystal Structure and Antitumor Activity: Studies have shown that derivatives of the compound exhibit distinct inhibitory capacities against cancer cell lines, indicating potential applications in cancer research (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
- Role in Polymerization Reactions: The compound has been used in asymmetric polymerization via cycloaddition reactions, suggesting applications in polymer science (Mallakpour, Hajipour, Mahdavian, & Khoee, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including endocannabinoids, which are involved in a variety of physiological processes such as pain sensation, mood, and inflammation .
Mode of Action
It is believed to interact with its target, fatty-acid amide hydrolase 1, leading to changes in the enzyme’s activity . This interaction could potentially alter the levels of endocannabinoids, thereby influencing various physiological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of fatty acid amides and endocannabinoids . By inhibiting Fatty-acid amide hydrolase 1, the compound could potentially disrupt these pathways, leading to downstream effects on pain sensation, mood, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in the levels of fatty acid amides and endocannabinoids . These changes could potentially influence various physiological processes, including pain sensation, mood, and inflammation .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-19-7-11(16)18/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKCFSNBMSIUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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